molecular formula C10H11NO3S B1296391 2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 69588-11-0

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1296391
CAS RN: 69588-11-0
M. Wt: 225.27 g/mol
InChI Key: TWPYJYQNZHPNGQ-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It likely contains a thiazolidine core (a five-membered ring containing nitrogen and sulfur), a carboxylic acid group (-COOH), and a phenyl group (a ring of six carbon atoms) with a hydroxy group (-OH) attached .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the thiazolidine core .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydroxy and carboxylic acid groups, which are both polar and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic, and the presence of a hydroxy group could make it capable of forming hydrogen bonds .

Scientific Research Applications

Anticancer Activity

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid and related derivatives have shown potential in anticancer research. A study by (Bilgiçli et al., 2021) focused on the synthesis of tetra-substituted metallophthalocyanines using thiazolidine derivatives and their anticancer activity on different cancer cell lines. This research indicates the compound's potential in developing anticancer therapies.

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thiazolidine-4-carboxylic acid derivatives. For instance, (Dey et al., 2006) explored the synthesis of various metal complexes using 2-(1-carboxyl-2-hydroxyphenyl)thiazolidine. Similarly, (Jagtap et al., 2016) studied the stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids. These studies contribute to our understanding of the compound's properties and potential applications in material science and pharmaceuticals.

Antibacterial Activity

Research has also been conducted on the antibacterial properties of thiazolidine-4-carboxylic acid derivatives. A study by (Nawar et al., 2020) synthesized derivatives and tested their antibacterial activity against various bacteria, indicating potential applications in developing new antibacterial agents.

Supramolecular Aggregation Behavior

The compound's role in supramolecular chemistry was explored by (Jagtap et al., 2018), who investigated the supramolecular aggregation behavior of bioactive thiazolidine-4-carboxylic acid derivatives. This research is significant for understanding the compound's potential in creating molecular assemblies for applications like gas storage and biosensing.

Physiological Effects

Thiazolidine-4-carboxylic acid has been studied for its physiological effects, including antioxidative properties, as indicated by (Yan et al., 2006). Such studies are crucial for exploring the compound's potential in medical and nutritional applications.

Future Directions

The future directions of research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on improving its efficacy, understanding its mechanism of action, or developing new delivery systems .

properties

IUPAC Name

2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPYJYQNZHPNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316422
Record name 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

69588-11-0
Record name NSC303515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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